5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2FN4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves the fluorination of pyrimidine derivatives. One common method includes the use of silver-promoted selective fluorination, which provides high yields and excellent regioselectivity . Another approach involves the diazotization of substituted 2-aminopyridines followed by fluorination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced fluorinating reagents and catalysts is common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include silver fluoride for fluorination, sodium nitrite for diazotization, and various organic solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination reactions typically yield fluorinated pyrimidine derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .
Scientific Research Applications
5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to the inhibition of key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Another fluorinated pyrimidine derivative used in similar applications.
Piperidine Derivatives: Compounds with a piperidine nucleus that exhibit a wide range of biological activities.
Uniqueness
5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific fluorination pattern and the presence of both pyrimidine and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4.2ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;;/h5-6,8,11H,1-4H2,(H,12,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMQUVWUSKEPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=N2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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